molecular formula C15H19BFNO4 B7953247 6-Fluoro-2-methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,4-benzoxazin-3-one

6-Fluoro-2-methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,4-benzoxazin-3-one

Numéro de catalogue: B7953247
Poids moléculaire: 307.13 g/mol
Clé InChI: QOBKXKPVXFPTJN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Fluoro-2-methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,4-benzoxazin-3-one is a fluorinated benzoxazine derivative with a boronic ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:

  • Benzoxazine Formation: The starting material, 6-fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one, is synthesized through a condensation reaction between an appropriate amine and a carbonyl compound.

  • Borylation: The benzoxazine derivative undergoes a borylation reaction with a boronic acid derivative, such as tetramethyl-1,3,2-dioxaborolane, to introduce the boronic ester group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions, particularly at the fluorine or boronic ester positions, can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation products: Various hydroxylated or carboxylated derivatives.

  • Reduction products: Reduced forms of the compound, potentially with altered functional groups.

  • Substitution products: Derivatives with different substituents at the fluorine or boronic ester positions.

Applications De Recherche Scientifique

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through borylation reactions. Biology: It can serve as a building block for the synthesis of biologically active molecules, including potential enzyme inhibitors or ligands for biological targets. Medicine: The compound's derivatives may have applications in drug discovery and development, particularly in the design of anticancer or antimicrobial agents. Industry: Its unique structural features make it valuable in the development of advanced materials, such as polymers and coatings.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparaison Avec Des Composés Similaires

  • 6-Fluoro-2-methyl-2,4-dihydro-1,4-benzoxazin-3-one

  • 2-Methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,4-benzoxazin-3-one

  • 6-Fluoro-2-methyl-8-(methoxymethoxy)-2,4-dihydro-1,4-benzoxazin-3-one

Uniqueness: 6-Fluoro-2-methyl-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dihydro-1,4-benzoxazin-3-one is unique due to the presence of both a fluorine atom and a boronic ester group, which can impart distinct chemical and biological properties compared to similar compounds.

Propriétés

IUPAC Name

6-fluoro-2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BFNO4/c1-8-13(19)18-11-7-9(17)6-10(12(11)20-8)16-21-14(2,3)15(4,5)22-16/h6-8H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBKXKPVXFPTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OC(C(=O)N3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.